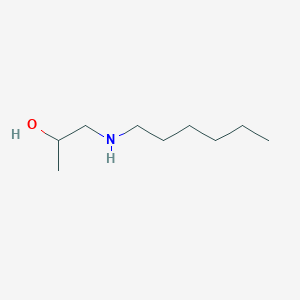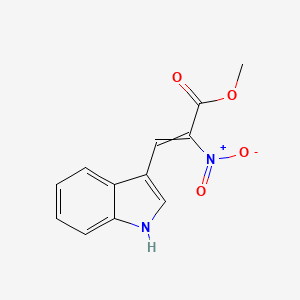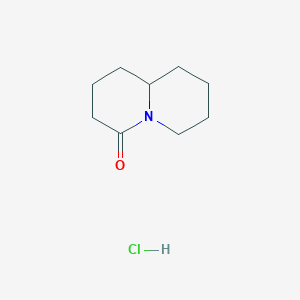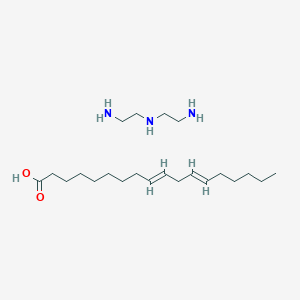
4-(2-Bromoethoxy)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethoxy)benzophenone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzophenone, where one of the phenyl rings is substituted with a 2-bromoethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)benzophenone typically involves the reaction of benzophenone with 2-bromoethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the benzophenone moiety. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromoethoxy)benzophenone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxylic acids or aldehydes.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Applications De Recherche Scientifique
4-(2-Bromoethoxy)benzophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, such as anticancer or antimicrobial properties.
Material Science: It can be used in the development of new materials with specific properties, such as UV-absorbing polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethoxy)benzophenone and its derivatives largely depends on the specific biological target or chemical reaction. In medicinal chemistry, the compound may interact with cellular proteins or enzymes, inhibiting their function and leading to therapeutic effects. For example, it could act as an inhibitor of a specific enzyme involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Benzophenone: The parent compound, used widely in organic synthesis and as a UV blocker.
4-Bromoethoxybenzene: A simpler analog lacking the carbonyl group, used in similar substitution reactions.
4-(2-Chloroethoxy)benzophenone: A closely related compound where the bromine atom is replaced by chlorine, offering different reactivity and applications.
Uniqueness: 4-(2-Bromoethoxy)benzophenone is unique due to the presence of both the benzophenone moiety and the 2-bromoethoxy group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
38459-64-2 |
|---|---|
Formule moléculaire |
C15H13BrO2 |
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
[4-(2-bromoethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H13BrO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clé InChI |
RGTVYJNIILDRKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)



